molecular formula C7H9NO3 B2870706 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid CAS No. 2193062-01-8

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid

Cat. No.: B2870706
CAS No.: 2193062-01-8
M. Wt: 155.153
InChI Key: QALWTSCKKZRVBD-UHFFFAOYSA-N
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Description

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is a spirocyclic compound with a unique structure that includes a spiro junction between a nitrogen-containing ring and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the reaction of 1,3-bis-electrophiles with 1,1-bis-nucleophiles to form the spirocyclic structure . For example, the reaction of diisopropyl malonate with 2-phenyl-5,5-dibromomethyl-1,3-dioxane under basic conditions can yield the desired spirocyclic compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxo-1-azaspiro[3.3]heptane-6-carboxylic acid is unique due to its oxo group, which can participate in additional chemical reactions and enhance its biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-5-3-7(8-5)1-4(2-7)6(10)11/h4H,1-3H2,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QALWTSCKKZRVBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC(=O)N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2193062-01-8
Record name 2-oxo-1-azaspiro[3.3]heptane-6-carboxylic acid
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